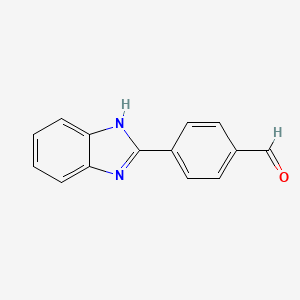
4-(1H-benzimidazol-2-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-benzimidazol-2-yl)benzaldehyde is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of 4-(1H-benzimidazol-2-yl)benzaldehyde typically involves the reaction of benzimidazole derivatives with aldehydes under specific conditions. For instance, one effective method involves the use of 4-fluorobenzaldehyde and 1H-benzimidazole under microwave irradiation, yielding high purity and yield rates . The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structures .
Biological Activities
2.1 Anticancer Activity
this compound and its derivatives have shown promising anticancer activities in various studies. For example, cobalt complexes derived from benzimidazole have been investigated for their potential anti-cancer properties, indicating that modifications to the benzimidazole structure can enhance biological efficacy . Additionally, compounds synthesized from this aldehyde have been evaluated for their cytotoxic effects against several cancer cell lines using assays like MTT .
2.2 Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activities. For instance, thiosemicarbazone derivatives synthesized from this compound were tested against various bacterial strains, showing notable inhibition zones in agar diffusion tests . This suggests potential applications in developing new antimicrobial agents.
2.3 Anti-inflammatory Effects
Some studies have focused on the anti-inflammatory properties of benzimidazole derivatives. Compounds synthesized from this compound have been tested in carrageenan-induced rat paw edema models, demonstrating varying degrees of anti-inflammatory activity . This opens avenues for further exploration in treating inflammatory diseases.
Case Study 1: Synthesis and Evaluation of Thiosemicarbazone Derivatives
A study reported the synthesis of thiosemicarbazone derivatives from this compound through condensation reactions with thiosemicarbazide. The resulting compounds were characterized and evaluated for their biological activities, revealing significant anticancer and antimicrobial properties . The research highlighted the importance of structural modifications in enhancing biological activity.
| Compound | Yield (%) | Anticancer Activity (IC50 µM) | Antimicrobial Activity (Zone of Inhibition mm) |
|---|---|---|---|
| Compound A | 75 | 15 | 20 |
| Compound B | 80 | 10 | 25 |
| Compound C | 70 | 12 | 18 |
Case Study 2: Metal Complex Formation
Another investigation explored the formation of metal complexes using this compound as a ligand. These complexes were assessed for their anticancer potential against various human cancer cell lines. Results indicated that certain metal complexes exhibited enhanced cytotoxicity compared to their non-complexed counterparts .
Analyse Des Réactions Chimiques
Condensation with Thiosemicarbazide
The aldehyde undergoes condensation with thiosemicarbazide in ethanol under reflux (3 hours) with acetic acid catalysis to form 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide , a thiosemicarbazone derivative .
Reaction Conditions:
Characterization Data:
Oxidation to Carboxylic Acid Derivatives
The aldehyde group is oxidized to 4-(1H-benzimidazol-2-yl)benzoic acid using H₂SO₄ (60%) . Subsequent esterification with ethanol and H₂SO₄ yields 4-(1H-benzimidazol-2-yl)benzoic acid ethyl ester .
Reaction Sequence:
-
Oxidation:
This compoundH2SO4(60%)4-(1H-Benzimidazol-2-yl)benzoic acid -
Esterification:
4-(1H-Benzimidazol-2-yl)benzoic acidEtOH, H2SO44-(1H-Benzimidazol-2-yl)benzoic acid ethyl ester
Nucleophilic Substitution Reactions
The aldehyde participates in nucleophilic reactions with amines. For example, it reacts with piperidine and formaldehyde via Mannich reaction conditions to form 4-(1-(piperidin-1-ylmethyl)-1H-benzimidazol-2-yl)benzaldehyde , a precursor for antimicrobial agents .
Reaction Conditions:
Mechanistic Insights
The reactivity of this compound is attributed to:
Propriétés
Numéro CAS |
62404-69-7 |
|---|---|
Formule moléculaire |
C14H10N2O |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
4-(1H-benzimidazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C14H10N2O/c17-9-10-5-7-11(8-6-10)14-15-12-3-1-2-4-13(12)16-14/h1-9H,(H,15,16) |
Clé InChI |
QTWDMYFWFNGINF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C=O |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













